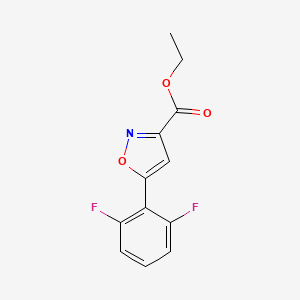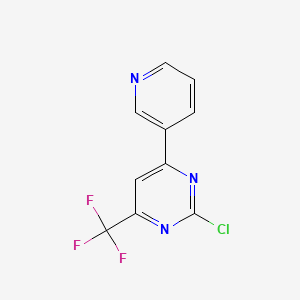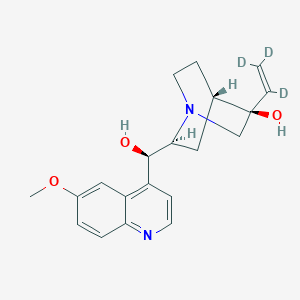
(3R)-3-Hydroxy Quinine-vinyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterium-labeled derivative of quinine, a well-known alkaloid derived from the bark of the cinchona tree. This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group labeled with deuterium at the third position. The deuterium labeling is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves the modification of quinine through a series of chemical reactions. The process begins with the extraction of quinine from the cinchona bark, followed by the introduction of a hydroxyl group at the third position. The vinyl group is then introduced and labeled with deuterium through a series of substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy Quinine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, ethyl derivatives, and substituted quinine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Hydroxy Quinine-vinyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of quinine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy Quinine-vinyl-d3 is similar to that of quinine. It exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin, making it toxic to the malaria parasite . The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes and leading to its death.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound, used for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with similar antimalarial effects.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
(3R)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |
InChI Key |
BSRUJCFCZKMFMB-CKEBYLJPSA-N |
Isomeric SMILES |
[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


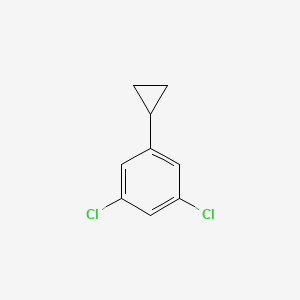
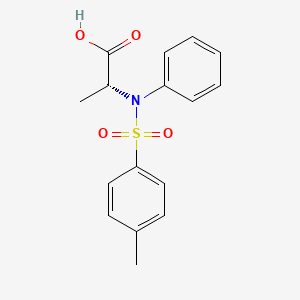
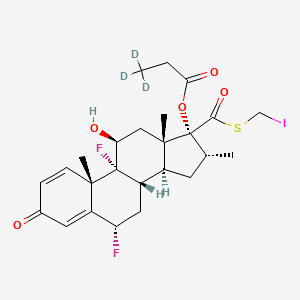
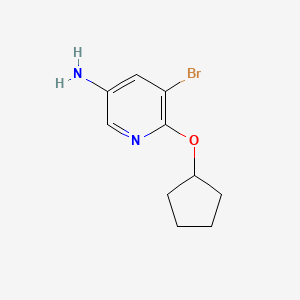

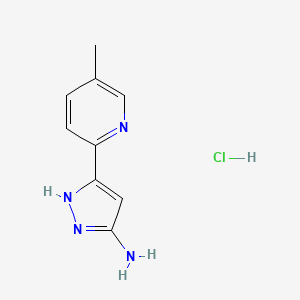
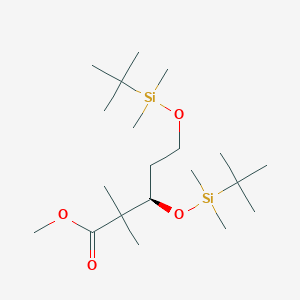
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
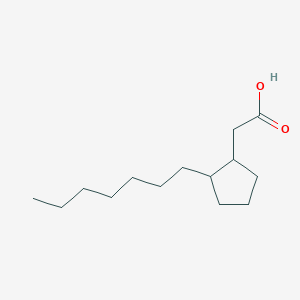
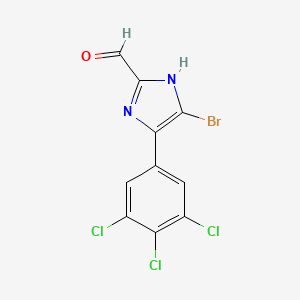

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
